molecular formula C12H10N2O4 B13297692 2-{[4-(Prop-2-ynamido)phenyl]formamido}acetic acid

2-{[4-(Prop-2-ynamido)phenyl]formamido}acetic acid

Cat. No.: B13297692
M. Wt: 246.22 g/mol
InChI Key: QZSACNVLSDKAAH-UHFFFAOYSA-N
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Description

2-{[4-(Prop-2-ynamido)phenyl]formamido}acetic acid is a synthetic organic compound with the molecular formula C12H10N2O4 and a molecular weight of 246.22 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include an amide group and a propiolamide moiety attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Prop-2-ynamido)phenyl]formamido}acetic acid typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 4-aminophenylacetic acid with propiolic acid to form the amide bond. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Formylation: The next step involves the formylation of the amide product using formic acid or a formylating agent like formic anhydride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Prop-2-ynamido)phenyl]formamido}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide or propiolamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Amines, alcohols

    Substitution: Derivatives with different functional groups

Scientific Research Applications

2-{[4-(Prop-2-ynamido)phenyl]formamido}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(Prop-2-ynamido)phenyl]formamido}acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Prop-2-ynamido)phenyl]acetic acid: This compound is structurally similar but lacks the formamido group.

    2-{[4-(Propan-2-yloxy)phenyl]formamido}acetic acid: This compound has a propan-2-yloxy group instead of the prop-2-ynamido group.

Uniqueness

2-{[4-(Prop-2-ynamido)phenyl]formamido}acetic acid is unique due to the presence of both the propiolamide and formamido groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

2-[[4-(prop-2-ynoylamino)benzoyl]amino]acetic acid

InChI

InChI=1S/C12H10N2O4/c1-2-10(15)14-9-5-3-8(4-6-9)12(18)13-7-11(16)17/h1,3-6H,7H2,(H,13,18)(H,14,15)(H,16,17)

InChI Key

QZSACNVLSDKAAH-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)O

Origin of Product

United States

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